1-Bromo-2-(isobutoxymethyl)-3-methylbutane
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Overview
Description
1-Bromo-2-(isobutoxymethyl)-3-methylbutane is an organic compound belonging to the class of alkyl halides It is characterized by the presence of a bromine atom attached to a carbon chain, which also includes an isobutoxymethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(isobutoxymethyl)-3-methylbutane can be achieved through several methods. One common approach involves the bromination of 2-(isobutoxymethyl)-3-methylbutane using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes. The choice of brominating agent and reaction conditions can be optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(isobutoxymethyl)-3-methylbutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1-Bromo-2-(isobutoxymethyl)-3-methylbutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(isobutoxymethyl)-3-methylbutane involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates the formation of a carbocation intermediate, which can then react with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce different functional groups into organic molecules.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the isobutoxymethyl group.
1-Bromo-2-(methoxymethyl)benzene: Contains a methoxymethyl group instead of an isobutoxymethyl group.
1-Bromo-2-butyne: Contains a triple bond instead of the isobutoxymethyl group.
Uniqueness
1-Bromo-2-(isobutoxymethyl)-3-methylbutane is unique due to the presence of the isobutoxymethyl group, which imparts specific steric and electronic properties
Properties
Molecular Formula |
C10H21BrO |
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Molecular Weight |
237.18 g/mol |
IUPAC Name |
1-bromo-3-methyl-2-(2-methylpropoxymethyl)butane |
InChI |
InChI=1S/C10H21BrO/c1-8(2)6-12-7-10(5-11)9(3)4/h8-10H,5-7H2,1-4H3 |
InChI Key |
PXYBSBBMELUSNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC(CBr)C(C)C |
Origin of Product |
United States |
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